5-(1-Boc-4-piperidyl)pyridine-2-boronic Acid Pinacol Ester
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Overview
Description
tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, a pyridine ring, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as tetrahydrofuran or dimethylformamide).
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds .
Biology and Medicine: In biology and medicine, this compound can be used in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents. For instance, it can be used to synthesize inhibitors for specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The boronate ester group can interact with biological molecules, potentially leading to the formation of covalent bonds with active site residues .
Comparison with Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound is similar in structure but lacks the pyridine ring, which may affect its reactivity and applications.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)pyran-4-carboxylate: This compound contains a sulfonyl group and a pyran ring, which can lead to different chemical properties and uses.
Uniqueness: The presence of both the pyridine and piperidine rings, along with the boronate ester group, makes tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)piperidine-1-carboxylate unique. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C21H33BN2O4 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-12-10-15(11-13-24)16-8-9-17(23-14-16)22-27-20(4,5)21(6,7)28-22/h8-9,14-15H,10-13H2,1-7H3 |
InChI Key |
KPQGJIIVPIRGEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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